1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime
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Overview
Description
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime is a complex organic compound that belongs to the class of thiazolo-benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Thiazolo-benzimidazole Core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzimidazole, with a thioamide under acidic conditions to form the thiazolo-benzimidazole core.
Introduction of the Ethanone Group: The next step involves the acylation of the thiazolo-benzimidazole core with an appropriate acylating agent, such as acetyl chloride, to introduce the ethanone group.
Formation of the O-benzyloxime: The final step involves the reaction of the ethanone derivative with benzyl hydroxylamine under basic conditions to form the O-benzyloxime.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methyl[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanol
- 2-substituted thiazolo[3,2-a]benzimidazoles
Uniqueness
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime is unique due to its specific structural features, such as the presence of the O-benzyloxime group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)-N-phenylmethoxyethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-13(21-23-12-15-8-4-3-5-9-15)18-14(2)22-17-11-7-6-10-16(17)20-19(22)24-18/h3-11H,12H2,1-2H3/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKACEAHWWVRTQ-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)C(=NOCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/OCC4=CC=CC=C4)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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